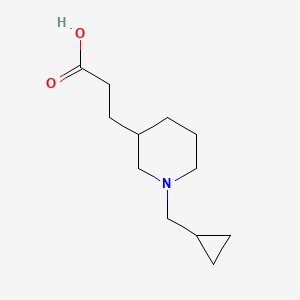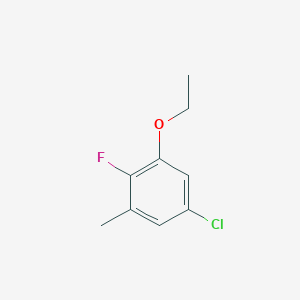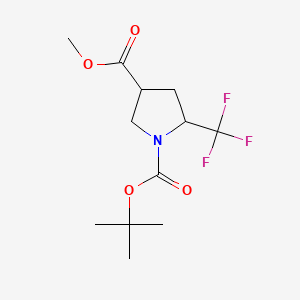
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H18F3NO4 and a molecular weight of 297.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, along with tert-butyl and methyl ester groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with tert-butyl and methyl ester groups under specific reaction conditions. The reaction typically requires the use of reagents such as trifluoromethylating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Mecanismo De Acción
The mechanism of action of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but lacks the trifluoromethyl group, which affects its chemical properties and reactivity.
1-tert-butyl 3-ethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate: This compound has an ethyl group instead of a trifluoromethyl group, leading to different chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique and enhances its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H18F3NO4 |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(9(17)19-4)5-8(16)12(13,14)15/h7-8H,5-6H2,1-4H3 |
Clave InChI |
LABCETURUGFGHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


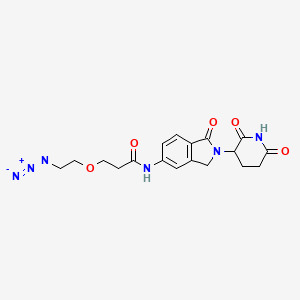
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
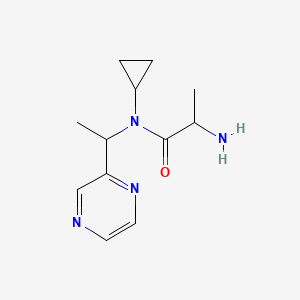
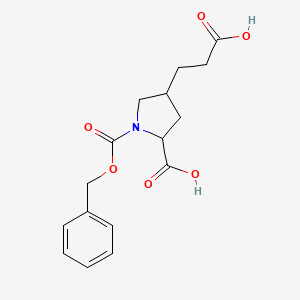
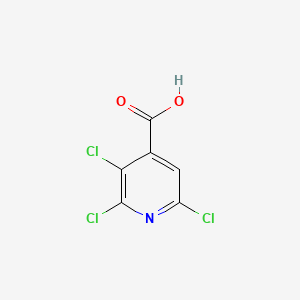
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
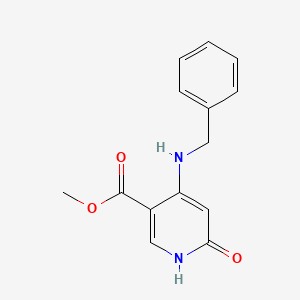
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
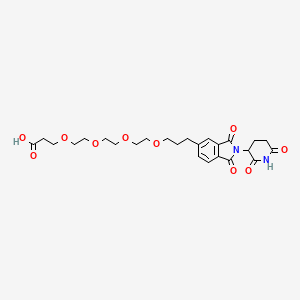
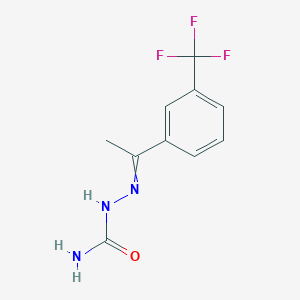
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)
